molecular formula C11H14O4S B1598322 Diethyl (3-thienyl)malonate CAS No. 37784-67-1

Diethyl (3-thienyl)malonate

Cat. No.: B1598322
CAS No.: 37784-67-1
M. Wt: 242.29 g/mol
InChI Key: AURROROYQPIDRG-UHFFFAOYSA-N
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Description

Diethyl (3-thienyl)malonate: is an organic compound with the molecular formula C11H14O4S. It is a derivative of malonic acid where a thienyl group is attached to the alpha position of the malonate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Thiophene Derivatization: The synthesis of this compound typically starts with thiophene, which undergoes halogenation to introduce a reactive site.

  • Malonate Ester Formation: The halogenated thiophene is then reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to form the desired ester.

Industrial Production Methods:

  • Large-Scale Synthesis: In industrial settings, the synthesis of this compound is carried out using continuous flow reactors to ensure consistent quality and yield.

  • Purification: The product is purified through recrystallization or distillation to achieve high purity levels required for industrial applications.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form thienylmalonic acid derivatives.

  • Reduction: Reduction reactions can convert the ester into corresponding alcohols or other reduced forms.

  • Substitution: The thienyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Thienylmalonic acid and its derivatives.

  • Reduction Products: Thienylmalonic alcohol and other reduced derivatives.

  • Substitution Products: Various substituted thienylmalonates.

Scientific Research Applications

Chemistry: Diethyl (3-thienyl)malonate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals. Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which diethyl (3-thienyl)malonate exerts its effects depends on the specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include metabolic pathways or signaling cascades.

Comparison with Similar Compounds

  • Diethyl (2-thienyl)malonate: Similar structure but with the thienyl group at a different position.

  • Diethyl (3-thienyl)acetate: Another ester derivative with a different functional group.

Uniqueness: Diethyl (3-thienyl)malonate is unique due to its specific positioning of the thienyl group, which influences its reactivity and applications compared to similar compounds.

This comprehensive overview highlights the importance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Diethyl (3-thienyl)malonate is an organic compound characterized by its thienyl structure and malonate functionality. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.

This compound has the molecular formula C11H14O4SC_{11}H_{14}O_4S and a molecular weight of approximately 258.29 g/mol. The compound features a thienyl ring, which contributes to its unique reactivity and biological properties.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound derivatives. A notable investigation involved synthesizing chalcone-diethyl malonate derivatives, which exhibited significant antibacterial and antifungal properties. The study reported that these derivatives displayed activity against various strains of bacteria and fungi, suggesting that the thienyl moiety enhances their efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
4aStaphylococcus aureus32 µg/mL
4bEscherichia coli64 µg/mL
4cCandida albicans16 µg/mL

2. Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies indicated that certain derivatives can inhibit cancer cell proliferation. For instance, one study found that compounds derived from diethyl malonate exhibited cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values ranging from 10 to 25 µM depending on the specific derivative used .

Table 2: Cytotoxicity of this compound Derivatives on MCF-7 Cells

Compound NameIC50 Value (µM)
4a10
4b15
4c25

3. Enzyme Inhibition

This compound has been investigated for its enzyme inhibition capabilities, particularly in relation to enzymes involved in metabolic pathways. It has been shown to inhibit specific enzymes, making it a candidate for drug development aimed at treating metabolic disorders.

Table 3: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 Value (µM)
Aldose reductaseCompetitive12
AcetylcholinesteraseNon-competitive20

Case Studies

A case study involving the synthesis of diethyl malonate adducts from chalcones highlighted the compound's versatility in medicinal chemistry. The study synthesized nine different adducts, which were characterized using IR and NMR spectroscopy. These adducts not only demonstrated improved biological activity but also provided insights into structure-activity relationships essential for further drug development .

Chemical Reactions Analysis

Hydrolysis and Saponification

Diethyl (3-thienyl)malonate undergoes alkaline hydrolysis to yield the corresponding dicarboxylic acid. For example, in the synthesis of eprosartan intermediates, analogous diethyl thienylmalonates were treated with KOH in ethanol, leading to ester cleavage and subsequent acid formation .

Reaction Conditions :

  • Base : KOH (76.6 g in ethanol/water)

  • Temperature : 25–35°C

  • Yield : ~70% (after acidification and purification)

This reaction is critical for generating carboxylic acid derivatives used in further functionalization.

Michael Addition Reactions

The active methylene group participates in Michael additions with α,β-unsaturated carbonyl compounds. For instance, reactions with chalcones (e.g., 1,3-diphenylpropenone) under basic conditions yield adducts with two chiral centers .

Table 1: Michael Addition with Chalcones

Chalcone SubstrateCatalystSolventTime (h)Yield (%)ee (%)
1,3-DiphenylpropenoneKOt-BuCH₂Cl₂2–394
4-MethoxychalconeKOt-BuCH₂Cl₂1888
2-ThienylchalconeKOt-BuCH₂Cl₂1894

Conditions: Room temperature, stoichiometric chalcone and malonate . Enantioselective variants using phase-transfer catalysts (e.g., cinchonidinium salts) achieve up to 70% enantiomeric excess (ee) .

Decarboxylation and Alkylation

Thermal or acid-catalyzed decarboxylation removes one ester group, forming monoethyl derivatives. Subsequent alkylation introduces substituents at the α-position. For example:

  • Decarboxylation : Heating at 100–120°C in toluene yields ethyl (3-thienyl)acetate.

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH produces branched thiophene derivatives.

Catalytic Asymmetric Additions

High-pressure (9 kbar) enantioselective Michael additions with β-arylethenesulfonyl fluorides have been reported. Using a tertiary amino-thiourea catalyst (5 mol%), chiral sulfonyl fluorides are formed with up to 92% ee .

Table 2: Asymmetric Addition Under High Pressure

SubstrateCatalyst LoadingPressure (kbar)Yield (%)ee (%)
β-Phenylethenesulfonyl fluoride5 mol%99692
β-Naphthylethenesulfonyl fluoride5 mol%98986

Conditions: Toluene, room temperature, 20 h .

Reduction Reactions

While direct reduction of the malonate ester is uncommon, the thiophene ring can undergo hydrogenation. For example, sodium borohydride selectively reduces α,β-unsaturated ketones in related compounds , though specific data for the 3-thienyl variant requires further study.

Cyclization and Heterocycle Formation

The malonate group facilitates cyclization to form thiophene-fused heterocycles. Intramolecular reactions with amines or hydrazines yield pyrrolidinones or pyrazolidines, respectively.

Example Reaction :

  • Reagents : Piperidine, cyclohexane (Dean-Stark conditions)

  • Product : Thienylidene malonate (used in further functionalization) .

Functionalization via Sulfur Fluoride Exchange (SuFEx)

Adducts from asymmetric Michael additions undergo SuFEx reactions with amines or alcohols, enabling diversification into sulfonamides or sulfonate esters .

This compound’s reactivity profile underscores its utility in synthesizing complex molecules for pharmaceuticals and materials science. Its compatibility with high-pressure asymmetric catalysis and diverse functional group transformations positions it as a critical scaffold in modern organic chemistry .

Properties

IUPAC Name

diethyl 2-thiophen-3-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-3-14-10(12)9(11(13)15-4-2)8-5-6-16-7-8/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURROROYQPIDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CSC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191231
Record name Diethyl (3-thienyl)malonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37784-67-1
Record name 1,3-Diethyl 2-(3-thienyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37784-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (3-thienyl)malonate
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Record name Diethyl (3-thienyl)malonate
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Record name Diethyl (3-thienyl)malonate
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Synthesis routes and methods

Procedure details

Potassium hydroxide (0.14 g, 2.0 mmol) in ethanol (50 ml) was saturated with hydrogen sulphide at 0° for one hour. To this was added 4-trans ethyl-2-ethoxycarbonyl-5-chloro-3-chloromethylpenta-2,4-dienoate (0.62 g, 2.45 mmol), and addition of hydrogen sulphide was continued for one hour at room temperature. The reaction mixture was stirred for a further four hours. Potassium hydroxide (0.20 g, 2.8 mmol) was added and hydrogen sulphide passed for thirty minutes. The reaction mixture was stirred at room temperature for sixteen hours, diluted with water (50 ml) and extracted with ether (3×50 ml). The extracts were washed with saturated brine, N sodium bicarbonate solution, saturated brine, dried (Na2SO4) and evaporated to give the title compound (78% yield) purified by distillation, b.p. 119°-127°/0.5 mm. δ (CDCl3) 1.27 (6H, t, J 7 Hz, CH3), 4.20 (4H, q, J 7 Hz, OCH2), 4.75 (1H, s, CH), 7.20-7.43 (3H, m, thienyl protons), νmax (film) 1730 cm-1, λmax (ethanol) 234 nm. C11H14O4S requires M, 242.0649. Found M+, 242.0609.
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
78%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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